molecular formula C8H3ClF3NOS B12872442 2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole

2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole

Cat. No.: B12872442
M. Wt: 253.63 g/mol
InChI Key: DNHMWANHRSHWGA-UHFFFAOYSA-N
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Description

2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzo[d]oxazole derivatives, which are characterized by a benzene ring fused to an oxazole ring. The presence of a chloro group and a trifluoromethylthio group adds to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and trifluoromethylthiol.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including chlorination and thiolation.

    Cyclization: The intermediate compound undergoes cyclization to form the benzo[d]oxazole ring structure.

    Final Product: The final step involves purification and isolation of the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Addition Reactions: The trifluoromethylthio group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Addition Reactions: Electrophiles such as halogens and acids are used in addition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidation states.

Scientific Research Applications

2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.

    2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: Similar but lacks the trifluoromethylthio group.

Uniqueness

2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both a chloro group and a trifluoromethylthio group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H3ClF3NOS

Molecular Weight

253.63 g/mol

IUPAC Name

2-chloro-5-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3ClF3NOS/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H

InChI Key

DNHMWANHRSHWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)Cl

Origin of Product

United States

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